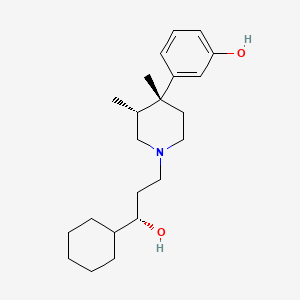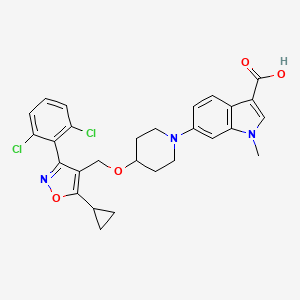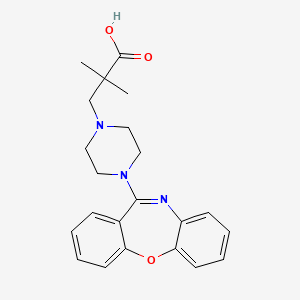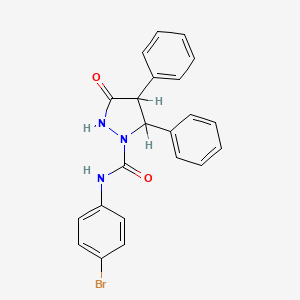![molecular formula C26H25NO5S B1675705 (S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid CAS No. 401789-93-3](/img/structure/B1675705.png)
(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 510929 is a synthetic organic compound that acts as a dual agonist for peroxisome proliferator-activated receptors alpha and gamma. These receptors are part of the nuclear hormone receptor family and play crucial roles in the regulation of glucose and lipid homeostasis. LY 510929 was initially developed by Eli Lilly and Company for the treatment of type 2 diabetes mellitus and hyperlipidemia .
Preparation Methods
The synthesis of LY 510929 involves the formation of alpha-aryloxy-alpha-methylhydrocinnamic acids. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product
Chemical Reactions Analysis
LY 510929 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: LY 510929 can undergo substitution reactions where specific atoms or groups are replaced by others.
Hydrolysis: The compound can be hydrolyzed to break down into smaller components
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a model molecule in studies involving peroxisome proliferator-activated receptor agonists.
Biology: LY 510929 is utilized in research to understand the biological roles of peroxisome proliferator-activated receptors in glucose and lipid metabolism.
Medicine: The compound has been investigated for its therapeutic potential in treating type 2 diabetes mellitus and hyperlipidemia. .
Mechanism of Action
LY 510929 exerts its effects by binding to and activating peroxisome proliferator-activated receptors alpha and gamma. These receptors regulate the expression of genes involved in glucose and lipid metabolism. Activation of peroxisome proliferator-activated receptor alpha leads to increased beta-oxidation of fatty acids, while activation of peroxisome proliferator-activated receptor gamma improves insulin sensitivity and glucose homeostasis .
Comparison with Similar Compounds
LY 510929 is unique due to its dual agonist activity on both peroxisome proliferator-activated receptors alpha and gamma. Similar compounds include:
Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist used in the treatment of type 2 diabetes mellitus.
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist with similar therapeutic applications.
Farglitazar: A compound with high peroxisome proliferator-activated receptor gamma and dual activities
LY 510929 stands out due to its ability to simultaneously target both receptors, potentially offering superior therapeutic benefits in managing glucose and lipid levels.
Properties
CAS No. |
401789-93-3 |
|---|---|
Molecular Formula |
C26H25NO5S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-2-methyl-3-[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-phenoxypropanoic acid |
InChI |
InChI=1S/C26H25NO5S/c1-18-22(27-24(31-18)23-9-6-16-33-23)14-15-30-20-12-10-19(11-13-20)17-26(2,25(28)29)32-21-7-4-3-5-8-21/h3-13,16H,14-15,17H2,1-2H3,(H,28,29)/t26-/m0/s1 |
InChI Key |
KWSPYUOBNIMILB-SANMLTNESA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)CC(C)(C(=O)O)OC4=CC=CC=C4 |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)C[C@@](C)(C(=O)O)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)CC(C)(C(=O)O)OC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-methyl-3-(4-(2-(5-methyl-2-thiophen-2-yloxazol-4-yl)ethoxy)phenyl)-2-phenoxypropionic acid 2-methyl-MTOEPPPA LY 510929 LY-510929 LY510929 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


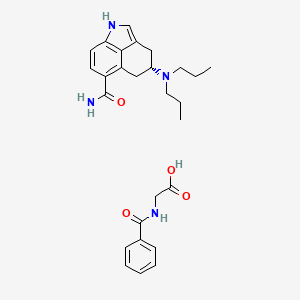
![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)
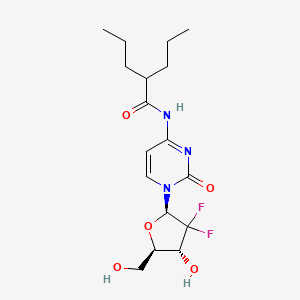
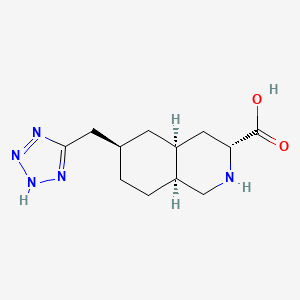
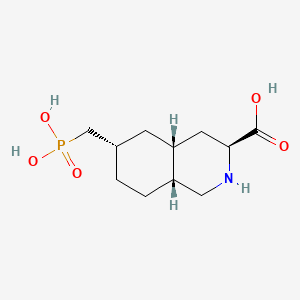
![(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B1675630.png)
![2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride](/img/structure/B1675631.png)

![Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate](/img/structure/B1675633.png)

